

# SAR156497 binding mode selectivity

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**Compound Focus:** SAR156497

Cat. No.: S548712

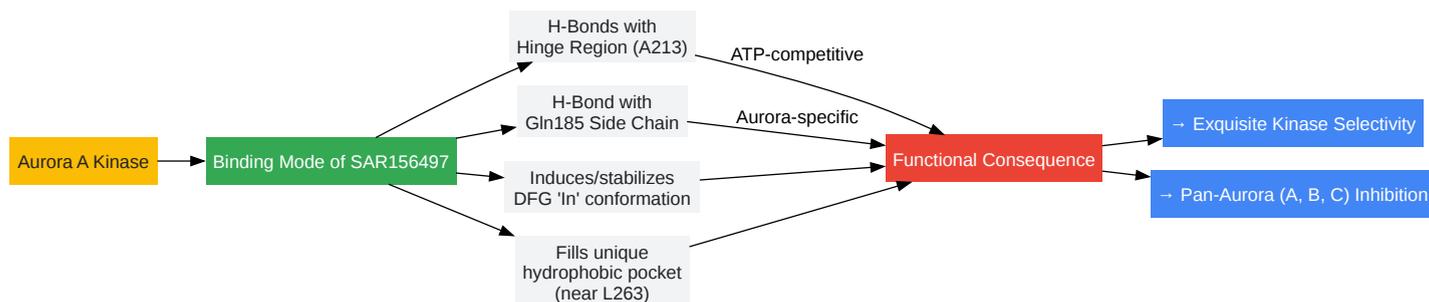
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## Structural Basis for Selectivity

The selectivity of **SAR156497** is not due to a single interaction but a combination of structural factors derived from its co-crystal structure with Aurora A (PDB: **4UZH**) [1].

- **Critical Interaction with Gln185:** The inhibitor forms a key hydrogen bond with the side chain of **Gln185**, a residue unique to the Aurora kinase family. This interaction is a major contributor to its selectivity over other kinases [2] [3].
- **Stabilization of DFG "In" Conformation:** **SAR156497** binding promotes and stabilizes an inactive kinase conformation where the activation loop, including the conserved **DFG motif**, adopts a specific "in" orientation. This creates a deep hydrophobic pocket [2].
- **Occupation of a Unique Hydrophobic Pocket:** The tricyclic core of **SAR156497** inserts into the hydrophobic pocket formed by the inactive activation segment. The specific shape and occupancy of this pocket, lined by residues like **Leu263 (L263)**, are not tolerated by many other kinases, thus enhancing selectivity [2].
- **Standard Hinge Binding:** Like most ATP-competitive inhibitors, it forms two hydrogen bonds with the hinge region of the kinase, specifically with the backbone of **Ala213 (A213)** [2].

The diagram below illustrates the key binding interactions of **SAR156497** with the Aurora A kinase domain.



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## Quantitative Potency and Cellular Activity

**SAR156497** exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.

Kinase Isoform	Biochemical IC <sub>50</sub> (nM)	Cellular Assay (HCT116 cells)	Observation/IC <sub>50</sub>
Aurora A	0.6 [3]	Autophosphorylation (at T288)	Inhibition at ~40 nM [2]
Aurora B	1 [3]	Histone H3 Phosphorylation (at S10)	Inhibition at ~40 nM [2]
Aurora C	3 [3]	Information not specified in sources	

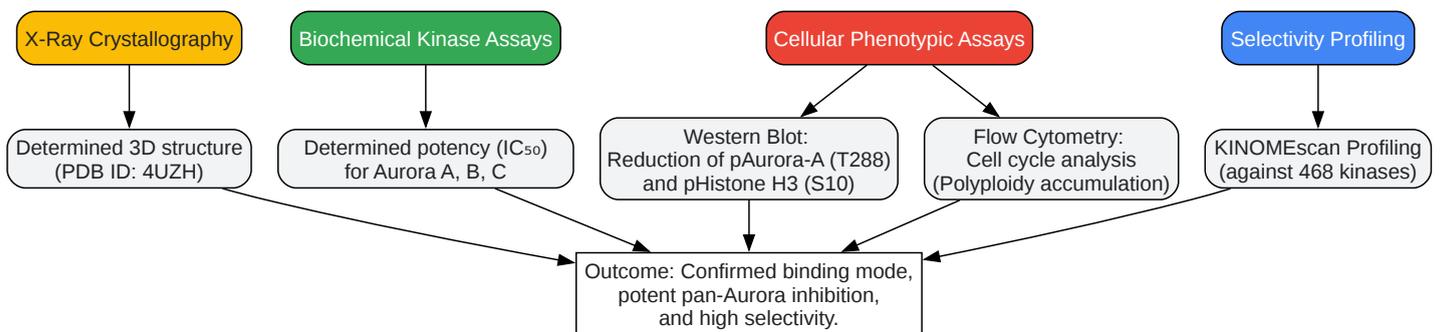
In cellular models, treatment with **SAR156497** leads to:

- **Cell Cycle Defects:** Failure of cytokinesis and accumulation of polyploid cells (4N DNA content), a classic signature of Aurora B inhibition [2].

- **Anti-proliferative Effects:** It demonstrates potent anti-proliferative activity in various human cancer cell lines [2].

## Experimental Characterization Workflow

The binding mode and cellular efficacy of **SAR156497** were established through multiple experimental techniques.



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## Relevance to RASSF1A Tumour Suppressor

The Aurora A kinase phosphorylates the tumour suppressor **RASSF1A**, impairing its function [4]. While **SAR156497** inhibits this kinase activity, research shows that the **SARAH domain** of RASSF1A itself is involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific oncogenic interaction without completely inhibiting the kinase [4].

## Key Insights for Research

**SAR156497** represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile. Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for clinical translation [2].

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## References

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2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]
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4. New type of interaction between the SARA domain ... [nature.com]

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